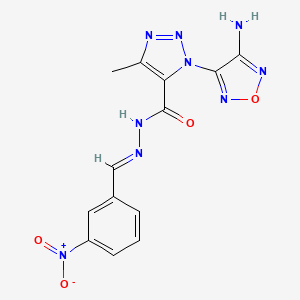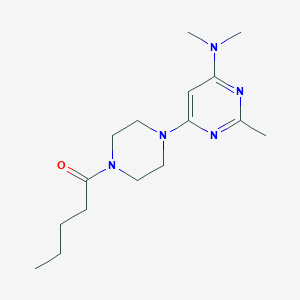![molecular formula C18H18N2O4 B5580622 N-[4-(cyanomethyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B5580622.png)
N-[4-(cyanomethyl)phenyl]-3,4,5-trimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(cyanomethyl)phenyl]-3,4,5-trimethoxybenzamide is a useful research compound. Its molecular formula is C18H18N2O4 and its molecular weight is 326.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 326.12665706 g/mol and the complexity rating of the compound is 439. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medical Imaging and Cancer Research
Phase II Clinical Trials for Melanoma Imaging : A study conducted by Michelot et al. (1993) evaluated the efficacy of iodine-123-N-(2-diethylaminoethyl 4-iodobenzamide) (123I-BZA) as an imaging agent in detecting primary melanomas and metastases. This trial demonstrated the agent's safety and usefulness in detecting malignant melanoma, potentially offering a new avenue for the early detection and monitoring of this cancer type (Michelot et al., 1993).
Assessment of Cellular Proliferation in Tumors : Dehdashti et al. (2013) explored the use of 18F-ISO-1, a cellular proliferative marker, for imaging tumor proliferation via PET in patients with malignant neoplasms. The study indicated a significant correlation between tumor uptake of 18F-ISO-1 and the Ki-67 marker, suggesting its potential for evaluating solid tumor proliferative status (Dehdashti et al., 2013).
Environmental Health and Exposure Analysis
Human Exposure to Environmental Chemicals : Frederiksen et al. (2014) reported on the excretion patterns of several non-persistent industrial chemicals, including phthalates and bisphenol A, in Danish cohorts. This study highlights the widespread human exposure to these chemicals, underlying the importance of understanding the environmental and health impacts of synthetic compounds (Frederiksen et al., 2014).
Propriétés
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-22-15-10-13(11-16(23-2)17(15)24-3)18(21)20-14-6-4-12(5-7-14)8-9-19/h4-7,10-11H,8H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQMDOFYBKQXHRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-3-(3-methyl-1H-pyrazol-1-yl)propanamide hydrochloride](/img/structure/B5580556.png)
![4-{[(2-fluorophenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5580561.png)
![8-(4-fluoro-2-methylbenzoyl)-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5580568.png)
![[4-(3,4-dihydro-2H-chromen-6-ylcarbonyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5580577.png)
![N-(2-methoxy-1-methylethyl)-1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B5580578.png)

![2-[4-(5-phenylthieno[2,3-d]pyrimidin-4-yl)-1-piperazinyl]ethanol](/img/structure/B5580587.png)

![1-[(4-chlorophenoxy)acetyl]pyrrolidine](/img/structure/B5580609.png)
![1-(cyclopropylcarbonyl)-N-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5580610.png)
![1-[2-(4-chloro-2-methylphenoxy)propanoyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5580615.png)
![methyl 1-{[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-4-piperidinecarboxylate](/img/structure/B5580623.png)
